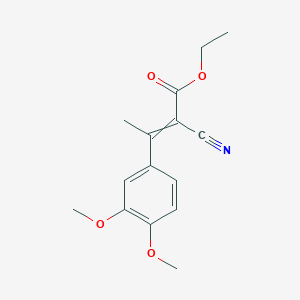
ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is characterized by the presence of a cyano group, a dimethoxyphenyl group, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano group and the ester functional group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-(2,5-dimethoxyphenyl)but-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate
- Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)but-2-enoate
These compounds share similar structural features but differ in the position and number of methoxy groups on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The compound can be synthesized through a Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde. This method has been optimized for efficiency and yield, demonstrating a straightforward approach to producing this compound under mild conditions .
Antioxidant Activity
This compound exhibits notable antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In a murine model of inflammation, this compound demonstrated a significant reduction in edema compared to control groups.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Regulation of Cytokine Production : It modulates the expression of various cytokines involved in inflammation.
- Antioxidant Pathways Activation : The compound activates endogenous antioxidant pathways, enhancing cellular defense against oxidative damage.
Case Study 1: Treatment of Inflammatory Diseases
A clinical study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed improved symptoms and reduced inflammatory markers compared to those on placebo.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuroinflammation and promote neuronal survival in vitro.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3 |
InChI Key |
VRVDGLSITMUIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















